![molecular formula C20H21N3O2 B2741295 4-[(1,3,5-三甲基-1H-吡唑-4-基)甲基]苯基-N-苯基甲酸酯 CAS No. 318284-33-2](/img/structure/B2741295.png)

4-[(1,3,5-三甲基-1H-吡唑-4-基)甲基]苯基-N-苯基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

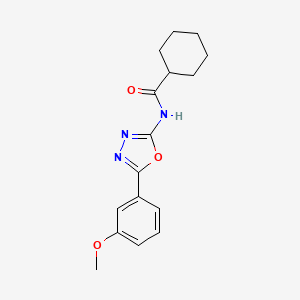

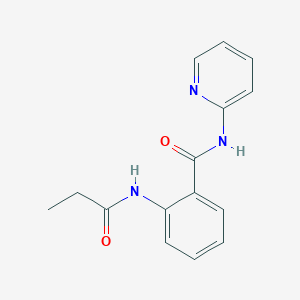

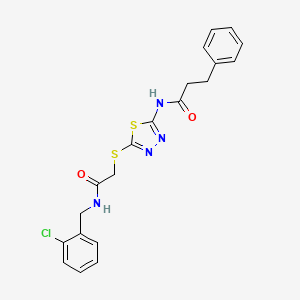

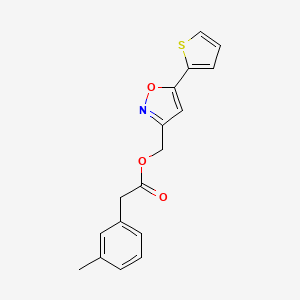

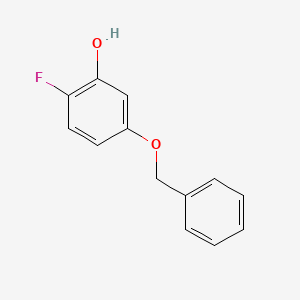

The compound “4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . The 1,3,5-trimethyl-1H-pyrazol-4-yl group is a derivative of pyrazole, which is a simple aromatic ring organic compound that consists of a five-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its components. The 1,3,5-trimethyl-1H-pyrazol-4-yl group would contribute a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The phenyl N-phenylcarbamate part would consist of a carbamate group attached to a phenyl ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Carbamates, for example, can undergo hydrolysis to form amines and carbon dioxide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .科学研究应用

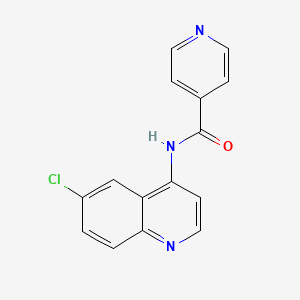

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions of people globally. Researchers have investigated the antileishmanial potential of pyrazole derivatives. In a recent study, hydrazine-coupled pyrazoles (including compound 13) demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13 was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . Its mechanism of action involves inhibiting essential enzymes in the parasite.

Antimalarial Activity

Malaria, caused by Plasmodium species, remains a major global health concern. The same hydrazine-coupled pyrazoles (compounds 14 and 15) also exhibited promising inhibition effects against Plasmodium berghei. Compound 15 achieved 90.4% suppression, suggesting its potential as an antimalarial agent . Further studies are needed to explore its mode of action and safety profile.

Cytochrome P450 Inhibition

Pyrazole derivatives have been investigated for their interactions with cytochrome P450 (CYP) enzymes. Although specific data on our compound are scarce, understanding its impact on CYPs is crucial for drug metabolism and potential drug-drug interactions .

安全和危害

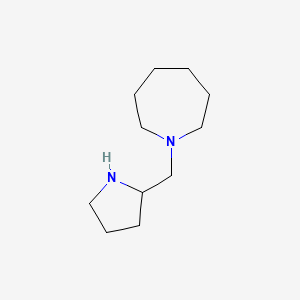

作用机制

Mode of Action

Based on its structural similarity to other pyrazole derivatives, it may interact with its targets through hydrophobic interactions . More detailed studies are required to elucidate the exact mode of action.

Biochemical Pathways

Other pyrazole derivatives have been shown to affect various biochemical pathways, including those involved in cell proliferation and apoptosis

属性

IUPAC Name |

[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-14-19(15(2)23(3)22-14)13-16-9-11-18(12-10-16)25-20(24)21-17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHUOJNUEBXHSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)OC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2741214.png)

![2-Formyl-3,5-dimethyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2741219.png)

![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)](/img/structure/B2741224.png)

![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2741225.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)amino]acetamide](/img/structure/B2741231.png)